molecular formula C19H16N4O6 B12404601 (E)-3-[3-methoxy-4-[[1-(3-nitrophenyl)triazol-4-yl]methoxy]phenyl]prop-2-enoic acid

(E)-3-[3-methoxy-4-[[1-(3-nitrophenyl)triazol-4-yl]methoxy]phenyl]prop-2-enoic acid

Cat. No.: B12404601
M. Wt: 396.4 g/mol
InChI Key: SRKGDLYYDIWTBU-SOFGYWHQSA-N
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Description

(E)-3-[3-methoxy-4-[[1-(3-nitrophenyl)triazol-4-yl]methoxy]phenyl]prop-2-enoic acid is a complex organic compound that features a combination of methoxy, nitrophenyl, and triazolyl groups attached to a phenylprop-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[3-methoxy-4-[[1-(3-nitrophenyl)triazol-4-yl]methoxy]phenyl]prop-2-enoic acid typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Methoxylation: The methoxy group is typically introduced through a methylation reaction using reagents such as dimethyl sulfate or methyl iodide.

    Coupling with Phenylprop-2-enoic Acid: The final step involves coupling the synthesized intermediate with phenylprop-2-enoic acid under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in various substitution reactions, especially at the triazole and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used under conditions such as reflux or room temperature.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The major product would be the corresponding amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.

Medicine

    Drug Development:

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-[3-methoxy-4-[[1-(3-nitrophenyl)triazol-4-yl]methoxy]phenyl]prop-2-enoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the nitrophenyl group can engage in electron-withdrawing interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-[3-methoxy-4-[[1-(4-nitrophenyl)triazol-4-yl]methoxy]phenyl]prop-2-enoic acid
  • (E)-3-[3-methoxy-4-[[1-(3-nitrophenyl)triazol-5-yl]methoxy]phenyl]prop-2-enoic acid

Uniqueness

The unique combination of the methoxy, nitrophenyl, and triazolyl groups in (E)-3-[3-methoxy-4-[[1-(3-nitrophenyl)triazol-4-yl]methoxy]phenyl]prop-2-enoic acid provides distinct electronic and steric properties that can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.

Biological Activity

The compound (E)-3-[3-methoxy-4-[[1-(3-nitrophenyl)triazol-4-yl]methoxy]phenyl]prop-2-enoic acid, also known as a derivative of triazole and phenolic compounds, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H17N7O4, with a molecular weight of approximately 393.38 g/mol. It features a triazole ring, a methoxy group, and a prop-2-enoic acid moiety, which contribute to its pharmacological properties.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing triazole rings have been shown to inhibit various bacterial strains and fungi. A study demonstrated that such compounds could disrupt microbial cell membranes or inhibit essential enzymatic processes, leading to cell death .

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer activity. The compound may exert its effects through multiple pathways, including the induction of apoptosis in cancer cells and inhibition of tumor growth. In vitro studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines by targeting specific signaling pathways involved in cell cycle regulation .

Anti-inflammatory Effects

Inflammation plays a critical role in many chronic diseases. Compounds similar to this compound have been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 . This suggests potential therapeutic applications in conditions like arthritis and other inflammatory disorders.

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

  • Enzyme Inhibition : The presence of the triazole moiety may facilitate the inhibition of specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to influence ROS levels within cells, promoting oxidative stress that can lead to apoptosis in cancer cells.
  • Signal Transduction Pathway Interference : The compound may interfere with key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.

Research Findings and Case Studies

Several studies have evaluated the biological activity of related compounds:

StudyFindings
Umesha et al., 2009Demonstrated antimicrobial and antioxidant activity through DPPH radical scavenging assays .
Chen et al., 2014Investigated structural analogs with significant anticancer activity against various cell lines .
Krogsgaard-Larsen et al., 2015Explored structure-activity relationships that highlight the importance of substituents in enhancing biological efficacy .

Properties

Molecular Formula

C19H16N4O6

Molecular Weight

396.4 g/mol

IUPAC Name

(E)-3-[3-methoxy-4-[[1-(3-nitrophenyl)triazol-4-yl]methoxy]phenyl]prop-2-enoic acid

InChI

InChI=1S/C19H16N4O6/c1-28-18-9-13(6-8-19(24)25)5-7-17(18)29-12-14-11-22(21-20-14)15-3-2-4-16(10-15)23(26)27/h2-11H,12H2,1H3,(H,24,25)/b8-6+

InChI Key

SRKGDLYYDIWTBU-SOFGYWHQSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=CN(N=N2)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CN(N=N2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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